2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-acetamide 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461486
InChI: InChI=1S/C8H10BrN3O/c9-7-3-6(1-2-11-7)5-12-8(13)4-10/h1-3H,4-5,10H2,(H,12,13)
SMILES: C1=CN=C(C=C1CNC(=O)CN)Br
Molecular Formula: C8H10BrN3O
Molecular Weight: 244.09 g/mol

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13461486

Molecular Formula: C8H10BrN3O

Molecular Weight: 244.09 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-acetamide -

Specification

Molecular Formula C8H10BrN3O
Molecular Weight 244.09 g/mol
IUPAC Name 2-amino-N-[(2-bromopyridin-4-yl)methyl]acetamide
Standard InChI InChI=1S/C8H10BrN3O/c9-7-3-6(1-2-11-7)5-12-8(13)4-10/h1-3H,4-5,10H2,(H,12,13)
Standard InChI Key GCBOWRVKAXKJJJ-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1CNC(=O)CN)Br
Canonical SMILES C1=CN=C(C=C1CNC(=O)CN)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features:

  • A pyridine ring with a bromine substituent at the 2-position.

  • A methylacetamide group (CH2NHC(=O)CH3-\text{CH}_2-\text{NH}-\text{C}(=\text{O})-\text{CH}_3) attached to the 4-position of the pyridine ring.

  • An amino group (NH2-\text{NH}_2) at the acetamide terminus.

Key structural identifiers include:

  • IUPAC Name: 2-amino-N-[(2-bromopyridin-4-yl)methyl]acetamide.

  • SMILES: C1=CN=C(C=C1CNC(=O)CN)Br\text{C1=CN=C(C=C1CNC(=O)CN)Br}.

  • InChIKey: GCBOWRVKAXKJJJ-UHFFFAOYSA-N\text{GCBOWRVKAXKJJJ-UHFFFAOYSA-N}.

Physicochemical Data

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Log P (octanol-water)1.27 (iLOGP), 1.2 (XLOGP3)
Solubility1.03 mg/mL (ESOL)
Hydrogen Bond Acceptors4

The compound exhibits moderate lipophilicity, suggesting balanced membrane permeability . Its solubility in aqueous media is limited, necessitating organic solvents for laboratory handling.

Synthesis and Reaction Pathways

Palladium-Catalyzed Cross-Coupling

A common method involves Suzuki-Miyaura coupling using palladium catalysts:

  • Reactants: 4-amino-2-bromopyridine and phenylboronic acid.

  • Catalyst: Pd(OAc)2\text{Pd(OAc)}_2 (palladium acetate).

  • Conditions: Reflux in water at 100°C under N2\text{N}_2 .

  • Yield: Up to 100% under optimized conditions .

Bromination of Pyridine Derivatives

Alternative routes involve bromination of pre-formed pyridine-acetamide intermediates using N\text{N}-bromosuccinimide (NBS) or HBr\text{HBr} .

Mechanistic Insights

  • The bromine atom enhances electrophilic reactivity, facilitating nucleophilic substitution at the pyridine ring .

  • The acetamide group participates in hydrogen bonding with biological targets, influencing binding affinity .

Biological and Pharmacological Applications

Neurological Therapeutics

  • nNOS Inhibition: Analogues of this compound inhibit neuronal nitric oxide synthase (nNOS) with nanomolar potency, showing 2,000-fold selectivity over endothelial isoforms . This property is critical for treating neurodegenerative diseases like Alzheimer’s .

  • Blood-Brain Barrier Penetration: Modifications to the acetamide group improve brain bioavailability, as demonstrated in rodent models .

Antimicrobial Activity

Pyridine-acetamide derivatives exhibit anti-bacterial and anti-thrombolytic activities. For example, structurally similar compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus .

ParameterDescriptionSource
GHS Signal WordDanger
Hazard StatementsH302, H315, H318, H335
Precautionary MeasuresUse PPE, avoid inhalation

Environmental Impact

  • Biodegradability: Low (Persistency Rating > 3) .

  • Ecotoxicity: LC50_{50} for Daphnia magna = 12 mg/L .

Future Directions

  • Optimization of BBB Penetration: Structural tweaks to enhance brain uptake while minimizing systemic toxicity .

  • Targeted Drug Delivery: Conjugation with nanoparticles for site-specific action in cancer therapy .

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

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